molecular formula C6H2BrCl2N3 B13660072 7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine

7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13660072
M. Wt: 266.91 g/mol
InChI Key: MAKPXEYJQIDDIA-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dichloropyridine with hydrazine can form the pyrazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine
  • 7-Chloro-3,5-dibromo-1H-pyrazolo[4,3-b]pyridine

Uniqueness

7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

7-bromo-3,5-dichloro-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2BrCl2N3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12)

InChI Key

MAKPXEYJQIDDIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Cl)Cl)Br

Origin of Product

United States

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